5-bromo-4-methyl-1,3-dioxaindane
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Overview
Description
5-Bromo-4-methyl-1,3-dioxaindane is a chemical compound that belongs to the class of indane derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position on the indane ring, which is fused with a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-1,3-dioxaindane typically involves the bromination of 4-methyl-1,3-dioxaindane. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-1,3-dioxaindane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Conditions typically involve the use of polar solvents and controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl boronic acid would produce an aryl-substituted indane .
Scientific Research Applications
5-Bromo-4-methyl-1,3-dioxaindane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-1,3-dioxaindane involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methylindane: Lacks the 1,3-dioxane ring, making it less versatile in certain reactions.
4-Methyl-1,3-dioxaindane: Lacks the bromine atom, reducing its reactivity in substitution and coupling reactions.
5-Bromo-1,3-dioxaindane: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
5-Bromo-4-methyl-1,3-dioxaindane is unique due to the combination of the bromine atom, methyl group, and 1,3-dioxane ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
CAS No. |
72744-51-5 |
---|---|
Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215 |
Purity |
93 |
Origin of Product |
United States |
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